2-Acetyl-1,3-cyclopentanedione

Vue d'ensemble

Description

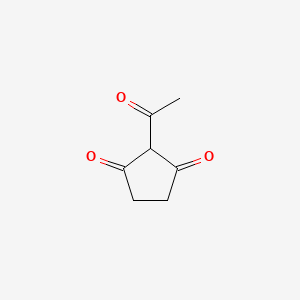

2-Acetyl-1,3-cyclopentanedione is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Acetyl-1,3-cyclopentanedione (ACPD) is a compound that has garnered attention in recent years for its biological activities, particularly in the context of cancer research. This article reviews the biological activity of ACPD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic diketone characterized by its unique structure, which contributes to its reactivity and biological properties. The compound can exist in keto and enol forms, with the keto form being predominant in solution. The tautomerization tendencies of ACPD have been explored to understand its reactivity in various biological contexts .

Inhibition of Protein Kinase C (PKC)

ACPD has been shown to inhibit atypical protein kinase C (PKC)-ι and PKC-ζ, which are implicated in the progression of prostate cancer. In vitro studies demonstrated that ACPD significantly reduced malignant cell proliferation and induced apoptosis in prostate cancer cell lines (DU-145 and PC-3) while exhibiting minimal cytotoxicity towards normal prostatic epithelial cells (RWPE-1) . This selective action suggests that ACPD may serve as a potential therapeutic agent for targeting prostate cancer.

Cytotoxicity and Apoptosis Induction

Research indicates that ACPD promotes apoptosis through the inhibition of NF-κB translocation to the nucleus, which is crucial for cell survival signaling. The compound's ability to induce apoptosis while sparing normal cells highlights its potential as a targeted therapy .

Table 1: Summary of In Vitro Studies on ACPD

Detailed Findings from Studies

-

Study on Prostate Cancer Cells

In a study investigating the effects of ACPD on prostate cancer cells, treatment resulted in significant decreases in cell proliferation rates and enhanced apoptotic markers. Western blot analyses confirmed the downregulation of survival pathways mediated by PKC isozymes . -

Reactivity with Azanone

A kinetic study highlighted that ACPD reacts with azanone (HNO), with a calculated energy barrier of 90.93 kJ/mol. This reactivity is essential for understanding how ACPD may interact with other biological molecules . -

Tautomerization Studies

Research on the tautomerization tendencies of ACPD revealed insights into its chemical behavior in biological systems. Understanding these properties is crucial for predicting how ACPD may behave within cellular environments .

Applications De Recherche Scientifique

Cancer Treatment

Inhibition of Protein Kinase C (PKC)

ACPD has been identified as a potent inhibitor of atypical protein kinase C (aPKC), specifically PKC-ι and PKC-ζ. Research indicates that ACPD effectively reduces the proliferation of malignant cells and induces apoptosis in prostate cancer cell lines (DU-145 and PC-3) without significant cytotoxicity towards non-neoplastic cells (RWPE-1) . The mechanism involves the inhibition of NF-κB translocation to the nucleus, which is critical for cancer cell survival and proliferation.

Ovarian Cancer Treatment

A patent describes a method for treating ovarian cancer utilizing ACPD as a PKC inhibitor. This approach targets the proliferation of ovarian tumor cells, which are known for their aggressive nature and high mortality rates among women . The application of ACPD in this context highlights its potential as a therapeutic agent in oncology.

Biochemical Research

Reactivity Studies

ACPD has been utilized in kinetic studies examining its reactivity with azanone (HNO). These studies provide insights into the compound's energy barriers and reaction mechanisms, contributing to the understanding of its chemical behavior . Such research is essential for developing new applications in synthetic chemistry and materials science.

Tautomerization Properties

Research on the tautomerization tendencies of 2-acetylcycloalkanones, including ACPD, reveals important information about its structural dynamics. Understanding these properties can aid in predicting the behavior of similar compounds in various chemical environments .

Therapeutic Potential

Hepatoprotective Effects

Studies have shown that extracts from palm kernel cake, which contain bioactive compounds including ACPD, exhibit hepatoprotective effects under oxidative stress conditions in chicken hepatocytes. The extract demonstrated significant antioxidant activity, suggesting that ACPD may play a role in protecting liver function during stress .

Electrochemical Sensing Applications

ACPD has been explored for its potential use in electrochemical immunosensors for detecting aflatoxins, which are toxic compounds produced by certain molds. The development of such sensors could enhance food safety protocols by providing rapid detection methods for these harmful substances .

Case Studies

Propriétés

IUPAC Name |

2-acetylcyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4(8)7-5(9)2-3-6(7)10/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBUYWCJZMQESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30319814 | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3859-39-0 | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7EGG43BM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.